molecular formula C39H59N9O8S B12114266 H-Arg-phe-tyr-val-val-met-oh

H-Arg-phe-tyr-val-val-met-oh

Cat. No.: B12114266
M. Wt: 814.0 g/mol
InChI Key: CCHSWWYUHREZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-phe-tyr-val-val-met-oh is a peptide compound composed of the amino acids arginine, phenylalanine, tyrosine, valine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-phe-tyr-val-val-met-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: H-Arg-phe-tyr-val-val-met-oh can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as iodoacetamide for cysteine modification, can be used.

Major Products:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified amino acid residues.

Scientific Research Applications

H-Arg-phe-tyr-val-val-met-oh has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Arg-phe-tyr-val-val-met-oh involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymatic activity, alter cell signaling, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: H-Arg-phe-tyr-val-val-met-oh is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. The combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for research and therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHSWWYUHREZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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